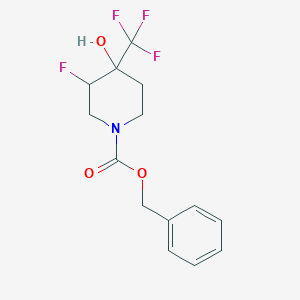

Benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzyl-3-Fluor-4-hydroxy-4-(trifluormethyl)piperidin-1-carboxylat ist eine synthetische organische Verbindung mit der Summenformel C14H15F4NO3. Es zeichnet sich durch das Vorhandensein eines Piperidinrings aus, der mit Fluor-, Hydroxy- und Trifluormethylgruppen substituiert ist, sowie durch einen Benzylester-Rest.

Herstellungsmethoden

Die Synthese von Benzyl-3-Fluor-4-hydroxy-4-(trifluormethyl)piperidin-1-carboxylat beinhaltet in der Regel mehrere Schritte. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

Bildung des Piperidinrings: Der Piperidinring wird durch eine Cyclisierungsreaktion unter Verwendung geeigneter Ausgangsstoffe synthetisiert.

Einführung von Fluor- und Hydroxygruppen: Fluorierungs- und Hydroxylierungsreaktionen werden durchgeführt, um die Fluor- und Hydroxygruppen in den Piperidinring einzuführen.

Addition der Trifluormethylgruppe: Die Trifluormethylgruppe wird über eine radikalische Trifluormethylierungsreaktion eingeführt.

Veresterung: Der letzte Schritt beinhaltet die Veresterung des Piperidinderivats mit Benzylalkohol, um die gewünschte Verbindung zu bilden.

Industrielle Produktionsmethoden können die Optimierung dieser Schritte zur Verbesserung der Ausbeute und Reinheit sowie die Verwendung skalierbarer Reaktionsbedingungen beinhalten.

Vorbereitungsmethoden

The synthesis of Benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.

Introduction of Fluoro and Hydroxy Groups: Fluorination and hydroxylation reactions are carried out to introduce the fluoro and hydroxy groups onto the piperidine ring.

Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a radical trifluoromethylation reaction.

Esterification: The final step involves the esterification of the piperidine derivative with benzyl alcohol to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.

Analyse Chemischer Reaktionen

Benzyl-3-Fluor-4-hydroxy-4-(trifluormethyl)piperidin-1-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxygruppe kann zu einer Carbonylverbindung oxidiert werden.

Reduktion: Die Estergruppe kann zu dem entsprechenden Alkohol reduziert werden.

Substitution: Die Fluor- und Trifluormethylgruppen können an nukleophilen Substitutionsreaktionen teilnehmen.

Radikalreaktionen: Die Trifluormethylgruppe kann an Radikalreaktionen beteiligt sein, wie z. B. radikalische Trifluormethylierung.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel (z. B. PCC für die Oxidation), Reduktionsmittel (z. B. LiAlH4 für die Reduktion) und Nucleophile (z. B. Grignard-Reagenzien für die Substitution).

Wissenschaftliche Forschungsanwendungen

Benzyl-3-Fluor-4-hydroxy-4-(trifluormethyl)piperidin-1-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Biologie: Die Verbindung kann bei der Untersuchung von Enzymwirkungen und Stoffwechselwegen verwendet werden, an denen fluorierte Verbindungen beteiligt sind.

Wirkmechanismus

Der Wirkmechanismus von Benzyl-3-Fluor-4-hydroxy-4-(trifluormethyl)piperidin-1-carboxylat beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Das Vorhandensein der Fluor- und Trifluormethylgruppen kann die Bindungsaffinität und Selektivität gegenüber bestimmten Zielstrukturen erhöhen. Diese Wechselwirkungen können die Aktivität der Zielproteine modulieren und zu den gewünschten biologischen Wirkungen führen .

Wirkmechanismus

The mechanism of action of Benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluoro and trifluoromethyl groups can enhance binding affinity and selectivity towards specific targets. These interactions can modulate the activity of the target proteins, leading to desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Zu den Verbindungen, die Benzyl-3-Fluor-4-hydroxy-4-(trifluormethyl)piperidin-1-carboxylat ähneln, gehören:

CIS-BENZYL-3-FLUOR-4-HYDROXY-4-(TRIFLUORMETHYL)PIPERIDIN-1-CARBOXYLAT: Diese Verbindung hat eine ähnliche Struktur, unterscheidet sich aber in der Stereochemie des Piperidinrings.

4-(Trifluormethyl)benzylamin: Diese Verbindung enthält eine Trifluormethylgruppe, die an einen Benzylaminrest gebunden ist.

4-(Trifluormethyl)phenol: Diese Verbindung enthält eine Trifluormethylgruppe, die an einen Phenolring gebunden ist.

Die Einzigartigkeit von Benzyl-3-Fluor-4-hydroxy-4-(trifluormethyl)piperidin-1-carboxylat liegt in der Kombination seiner funktionellen Gruppen und der spezifischen Anordnung dieser Gruppen, die zu unterschiedlichen chemischen und biologischen Eigenschaften führen können.

Eigenschaften

IUPAC Name |

benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F4NO3/c15-11-8-19(7-6-13(11,21)14(16,17)18)12(20)22-9-10-4-2-1-3-5-10/h1-5,11,21H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQNQSSRECRSPPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1(C(F)(F)F)O)F)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F4NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-Bromobenzo[d]thiazol-6-yl)acetamide](/img/structure/B11816229.png)

![(2S)-2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-3-phenylpropanoic acid](/img/structure/B11816240.png)

![Tert-butyl 2-[(1-amino-1-imino-3,3-dimethylbutan-2-yl)carbamoyloxy]acetate](/img/structure/B11816246.png)

![2-O-tert-butyl 1-O-(1,9-diazaspiro[4.5]decane-9-carbonyl) oxalate](/img/structure/B11816253.png)

![tert-butyl 3-(piperidin-4-yl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B11816275.png)

![rac-tert-butyl (1R,2S,4S)-2-(iodomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B11816281.png)

![(S)-Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate](/img/structure/B11816291.png)